4-Nonyl-o-cresol

Description

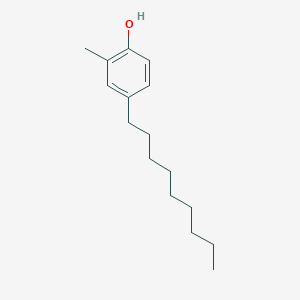

Structure

2D Structure

3D Structure

Properties

CAS No. |

14417-90-4 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

2-methyl-4-nonylphenol |

InChI |

InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-11-12-16(17)14(2)13-15/h11-13,17H,3-10H2,1-2H3 |

InChI Key |

LUQSSEXHMSLJQS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C |

Other CAS No. |

14417-90-4 |

Pictograms |

Corrosive; Environmental Hazard |

Origin of Product |

United States |

Environmental Occurrence and Distribution Dynamics of 4 Nonyl O Cresol

Spatiotemporal Monitoring and Detection in Aquatic Ecosystems

The monitoring of aquatic ecosystems for phenolic compounds has revealed the widespread presence of nonylphenols and cresols, which are parent compounds of 4-Nonyl-o-cresol. These compounds enter aquatic environments through various pathways and are distributed across different compartments.

Studies have frequently detected nonylphenols in surface waters, with concentrations varying significantly depending on the location and proximity to pollution sources. For example, surveys of rivers flowing into Lake Biwa, Japan, detected 4-nonylphenols year-round at concentrations ranging from 0.11 to 3.08 ng/mL. researchgate.netnih.gov In European rivers, concentrations of 4-nonylphenol (B119669) have been reported to be in the range of tens of ng/L to several µg/L, with lower concentrations generally found in more recent years due to regulations. nih.govpjoes.com For instance, analysis of the Elba River in Germany showed 4-nonylphenol concentrations between 0.028 and 1.22 µg/L. pjoes.com In the United States, a study of 139 streams found nonylphenol to be a common contaminant. usgs.gov

Regarding cresols, o-cresol (B1677501) has been detected in rainwater at concentrations between 0.24 to 2.8 µg/l, suggesting its potential to enter surface waters through atmospheric deposition. pjoes.com While specific data for this compound in these environments is not available, the known presence of its parent compounds indicates a potential for its occurrence.

Due to their hydrophobic nature, nonylphenols tend to adsorb to particulate matter and accumulate in sediments. scielo.org.za Sediments are often considered a sink for these compounds in aquatic systems. scielo.org.za Concentrations of 4-nonylphenol in sediments are generally higher than in the corresponding water column. nih.gov For example, analysis of river sediments in the USA has shown nonylphenol levels ranging from 0.003 to 3.0 µg/g. pjoes.com In the Great Lakes region, nonylphenol was found in all sediment samples from 25 sites, with concentrations from 0.17 to 72 µg/g (dry weight). In marine environments, sediments from the Gulf of Gdańsk were found to be moderately contaminated with 4-nonylphenols, with concentrations up to 61 ng/g dry weight. researchgate.net

Cresols, being moderately soluble in water, are less likely to be heavily sorbed to sediments and suspended particulates compared to nonylphenols. cpcb.nic.in However, their presence in industrial and municipal waste streams suggests that they can still be found in sediments near discharge points. Specific monitoring data for this compound in sediments and suspended particulate matter is currently lacking.

Groundwater contamination by phenolic compounds is a significant concern, particularly near sources of pollution such as landfills and industrial sites. jst.go.jpmdpi.com Studies in the United States have reported the presence of various alkylphenols, including 4-nonylphenol, in groundwater near municipal landfills. mdpi.com In one study, 4-nonylphenol was detected in groundwater samples in Minnesota. usgs.gov The presence of o-cresol in groundwater has also been documented, with concentrations in Karak, Jordan, reaching up to 780 ng/L as a result of irrigation with wastewater. mdpi.com

Nonylphenols can also be found in soil, often as a result of the application of sewage sludge. pjoes.com In one instance, a field that had received municipal sewage sludge application showed a 4-nonylphenol concentration of 2.7 mg/kg of soil. pjoes.com Cresols may also move through the soil and reach groundwater. tpsgc-pwgsc.gc.ca The persistence of these parent compounds in soil and groundwater suggests a potential for the presence of this compound in these compartments, although specific detection data is not available.

Atmospheric Presence and Transport Mechanisms

The atmospheric presence of nonylphenols has been documented, particularly in urban areas. It is believed that these compounds can evaporate from contaminated water bodies and be transported in the atmosphere. nih.gov For example, nonylphenol was detected as an air pollutant in New York City and New Jersey, likely due to evaporation from the Hudson River which receives municipal wastewater. nih.gov It is also suggested that the atmosphere may act as a destructive sink for nonylphenol through reactions with atmospheric radicals. nih.gov Rainwater analysis in Germany and Belgium has shown the presence of 4-nonylphenol, indicating its atmospheric transport and deposition. pjoes.com

Cresols are also known to enter the atmosphere. pjoes.com The median air concentration of cresols at 32 source sites in the USA was 1.58 µg/m³. pjoes.com However, it is expected that atmospheric concentrations of alkylphenols are generally low and that long-range transport by air is unlikely. ospar.org The potential for atmospheric transport of this compound would likely be influenced by its volatility and reactivity with atmospheric oxidants, but specific data is not available.

Characterization of Point and Non-Point Source Emissions

The environmental occurrence of this compound is intrinsically linked to the emission sources of its precursor compounds, nonylphenols and cresols. These emissions can be categorized as point sources (from a single, identifiable source) and non-point sources (from diffuse sources). mtpleasantny.govepa.gov

Point Sources: Industrial and municipal wastewater treatment plants (WWTPs) are major point sources of nonylphenols into the environment. naturvardsverket.sewur.nlresearchgate.net Nonylphenols are degradation products of nonylphenol ethoxylates, which are used in various industrial and commercial products. nih.govservice.gov.uk Therefore, effluents from WWTPs are a primary pathway for nonylphenols to enter aquatic ecosystems. scielo.org.zaospar.org Industrial activities such as the production of phenolic resins, pesticides, and dyes are also significant point sources of cresols and other phenolic compounds. pjoes.comcpcb.nic.in Leakage from landfills is another potential point source for both nonylphenols and cresols. naturvardsverket.semdpi.com

Non-Point Sources: Non-point source pollution arises from diffuse origins and is often carried by runoff from land into water bodies. epa.govnj.gov For alkylphenols, a significant non-point source is the runoff from agricultural areas where sewage sludge has been applied as fertilizer, as the sludge can contain these compounds. ccme.ca The washing of imported textiles treated with nonylphenol ethoxylates is another suggested diffuse source. ospar.org For cresols, non-point sources include atmospheric deposition from vehicle exhaust, wood and coal combustion, and cigarette smoke. cpcb.nic.intpsgc-pwgsc.gc.ca Runoff from urban areas can also carry a variety of pollutants, including phenols, into waterways. georgia.gov

The following table provides a summary of potential sources for the parent compounds of this compound:

| Source Category | Specific Examples | Relevant Compounds |

| Point Sources | Industrial wastewater discharges | Nonylphenols, Cresols |

| Municipal wastewater treatment plant effluents | Nonylphenols | |

| Landfill leachate | Nonylphenols, Cresols | |

| Chemical manufacturing facilities | Cresols | |

| Non-Point Sources | Agricultural runoff (from sludge application) | Nonylphenols |

| Urban stormwater runoff | Phenols, Cresols | |

| Atmospheric deposition | Cresols, Nonylphenols | |

| Washing of treated textiles | Nonylphenols |

Environmental Fate and Transformation Pathways of 4 Nonyl O Cresol

Persistence and Environmental Longevity Assessment

4-Nonyl-o-cresol, a type of alkylphenol, is characterized by properties that contribute to its environmental persistence. Like other nonylphenols, its longevity in the environment is influenced by its low water solubility and high hydrophobicity. wisdomlib.org These characteristics allow it to remain in environmental compartments for extended periods. wisdomlib.org

Generally, nonylphenols are not considered to be readily biodegradable. mst.dk The estimated half-life for nonylphenol in surface water is approximately 30 days, while its degradation in the atmosphere through reactions with photochemically produced hydroxyl radicals is much faster, with a calculated half-life of about 0.3 days. mst.dk Abiotic degradation processes for nonylphenol in water and soil are generally considered to be negligible. mst.dk The persistence of these compounds has raised concerns, leading to comprehensive risk assessments that have identified potential risks to both aquatic and terrestrial ecosystems. service.gov.uk The primary source of nonylphenol in the environment is often the degradation of nonylphenol ethoxylates, which are used in a variety of industrial and commercial products. mst.dkservice.gov.uk

Bioaccumulation and Bioconcentration in Environmental Organisms

Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration specifically describes the accumulation from water. europa.eu The potential for a chemical to bioaccumulate is a critical factor in its environmental risk assessment. europa.eusfu.ca

Aquatic Organisms (Fish, Invertebrates, Algae)

Due to its lipophilic nature, indicated by a high octanol-water partition coefficient (XLogP3 of 6.5), this compound has a tendency to accumulate in the fatty tissues of organisms. nih.gov While specific data for the this compound isomer is scarce, studies on the broader category of 4-nonylphenol (B119669) (4-NP) provide significant insights.

Research on the bioaccumulation of 4-NP in marine species has revealed significant bioconcentration factors (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. europa.eu In one study, the BCF for 4-NP was determined to be 1300 in sticklebacks (a type of fish) and 3400 in mussels (Mytilus edulis). nih.gov

Studies on freshwater organisms have shown varying BCF values. For nonylphenol, mean lipid-normalized BCFs associated with no-effect concentrations were found to be approximately 180 for the fathead minnow and 50 for the bluegill. nih.gov These findings indicate that nonylphenols can accumulate in aquatic life, with concentrations in tissues reaching levels significantly higher than in the ambient water.

Table 1: Reported Bioconcentration Factors (BCF) for Nonylphenols in Aquatic Organisms

| Organism | Environment | Compound | Bioconcentration Factor (BCF) | Source |

|---|---|---|---|---|

| Stickleback (Fish) | Marine | 4-Nonylphenol | 1300 | nih.gov |

| Mussel (Mytilus edulis) | Marine | 4-Nonylphenol | 3400 | nih.gov |

| Fathead Minnow | Freshwater | Nonylphenol | ~180 (lipid-normalized) | nih.gov |

Abiotic Transformation Mechanisms

Abiotic transformation involves the degradation of a chemical through non-biological processes, such as the action of light or chemical reactions with other non-living substances in the environment.

Photolytic Degradation Processes

Photolysis is the breakdown of chemical compounds by light energy. taylorandfrancis.com This process can occur directly, through the absorption of light by the contaminant, or indirectly, through the action of reactive species generated by light. taylorandfrancis.com

Studies on the related compound, o-cresol (B1677501), show that it is stable to UV irradiation in the absence of a photocatalyst. neptjournal.com However, its degradation is significantly enhanced in the presence of a photocatalyst like zinc oxide (ZnO) and UV light, with 85.6% degradation observed in 120 minutes under specific laboratory conditions. neptjournal.com The efficiency of this photocatalytic degradation is influenced by factors such as the initial concentration of the compound, the amount of catalyst, and the pH of the solution. neptjournal.comnih.gov For o-cresol, degradation efficiency increases with a higher pH. neptjournal.comnih.gov

While direct photolysis of nonylphenols in water is generally slow, they are susceptible to degradation in the atmosphere by photochemically produced hydroxyl radicals. mst.dk

Oxidative Chemical Reactions in Aqueous Media

Oxidative reactions are a key pathway for the degradation of phenolic compounds in water. Strong oxidizing agents, particularly hydroxyl radicals (•OH), can effectively break down these contaminants. nih.govresearchgate.netcopernicus.org

Research on 4-nonylphenol demonstrates its rapid degradation through oxidative processes. One study utilized zerovalent iron (ZVI) to generate hydroxyl radicals, which led to the complete disappearance of 4-nonylphenol within 20 minutes under specific laboratory conditions. nih.govresearchgate.net The degradation followed first-order kinetics, with the rate being directly proportional to the amount of iron used. nih.govresearchgate.net

The oxidation of o-cresol by ozone in aqueous solutions has also been studied. The degradation rate was found to increase with higher temperature, pH, and ozone concentration. capes.gov.br These reactions are typically fast and occur near the gas-liquid interface. capes.gov.br The oxidation of cresol (B1669610) by hydroxyl radicals can lead to the formation of various low-volatility, highly oxygenated products. copernicus.org

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 84426 |

| o-Cresol | 335 |

| Nonylphenol | 6723 |

| 4-Nonylphenol | 1756 |

| Phenol (B47542) | 996 |

| 4,6-Dinonyl-o-cresol | 76383 |

| Zinc Oxide | 14806 |

Hydrolytic Stability and pH Influence

Based on the molecular structure of related cresol compounds, significant hydrolysis of this compound is not anticipated to be a primary environmental fate process. oecd.org The stability and behavior of phenolic compounds like this compound in aqueous environments are, however, significantly influenced by pH. The pH of the solution affects the ionization state of the molecule. researchgate.net

The degradation of o-cresol has been shown to be most effective under neutral pH conditions (pH 6.0-7.0). mdpi.com Degradation is inhibited under both acidic (pH 5.0) and alkaline (pH 9.0) conditions. mdpi.com At a pH of 5.0, the degradation rate of o-cresol by microalgae was observed to be almost negligible, at only 4% after six days. mdpi.com Under alkaline conditions of pH 9.0, the degradation rate was 76.5%. mdpi.com In contrast, complete degradation was achieved within five days at pH 6.0 and 7.0. mdpi.com Adsorption of cresols to materials is also pH-dependent, being most effective in acidic environments (pH 2 to ~6-7) and least efficient at a pH of 11, where the compound exists predominantly as the phenolate (B1203915) anion. researchgate.net

Biotic Transformation and Biodegradation Processes

The biodegradation of alkylphenols, including compounds structurally related to this compound, is carried out by a wide variety of microorganisms. researchgate.netnih.gov Bacteria, in particular, play a crucial role in the breakdown of these compounds in various environments. researchgate.netresearchgate.netmdpi.com

The presence or absence of oxygen significantly impacts the degradation rate of phenolic compounds. Aerobic degradation is generally much faster and more complete than anaerobic degradation. researchgate.netresearchgate.net For instance, the aerobic degradation half-lives for p-cresol (B1678582) in paddy soils ranged from 2 to 19 days. researchgate.net In contrast, under anaerobic conditions, the half-lives were substantially longer, ranging from 11 to 740 days. researchgate.net

Studies on other phenolic derivatives and related compounds confirm this trend. Phenol and its derivatives are removed more rapidly and completely in aerobic landfill models compared to anaerobic ones. researchgate.net Similarly, near-complete aerobic degradation of (4-methylcyclohexyl)methanol (B126014) (4-MCHM) isomers was observed within 14 days, whereas anaerobic degradation was slow and incomplete, with significant portions of the compound remaining after 16 days. nih.gov It has been noted that alkylphenols with long and branched alkyl chains are particularly resistant to degradation under anaerobic conditions. researchgate.net

Degradation Half-Life of p-Cresol in Paddy Soils

| Condition | Half-Life Range (days) | Reference |

|---|---|---|

| Aerobic | 2 - 19 | researchgate.net |

| Anaerobic | 11 - 740 | researchgate.net |

A diverse range of bacterial genera have been identified with the capacity to degrade nonylphenol and other related phenolic compounds. Sphingomonas and closely related genera are most frequently cited for their ability to degrade nonylphenol. researchgate.netnih.gov Other prominent genera include Pseudomonas and Acidovorax. researchgate.netresearchgate.net

The following table lists bacterial genera that have been reported to degrade nonylphenol or other phenolic compounds:

Bacterial Genera Involved in Phenolic Compound Degradation

| Genus | Reference |

|---|---|

| Sphingomonas | researchgate.netnih.govresearchgate.netmdpi.com |

| Pseudomonas | researchgate.netresearchgate.netmdpi.com |

| Acidovorax | researchgate.net |

| Acinetobacter | researchgate.netmdpi.com |

| Alcaligenes | mdpi.comiaea.org |

| Arthrobacter | researchgate.netmdpi.com |

| Bacillus | researchgate.net |

| Burkholderia | researchgate.netmdpi.com |

| Corynebacterium | researchgate.net |

| Cupriavidus | mdpi.com |

| Ralstonia | mdpi.comiaea.org |

| Rhodococcus | researchgate.netmdpi.com |

| Stenotrophomonas | researchgate.net |

The bacterial degradation of long-chain alkylphenols, such as nonylphenol isomers that possess a highly branched alkyl group with a quaternary α-carbon, proceeds through a distinctive metabolic pathway known as ipso-substitution. researchgate.netnih.gov This mechanism is notably different from the typical degradation pathways involving aromatic ring hydroxylation seen with short-chain alkylphenols like cresols. nih.gov

The process is initiated by an ipso-hydroxylation, where a hydroxyl group attacks the carbon atom on the aromatic ring that is bonded to the alkyl chain (the ipso position). researchgate.net This initial step is catalyzed by a monooxygenase enzyme and incorporates an oxygen atom from molecular oxygen (O₂) to form a 4-alkyl-4-hydroxy-cyclohexadienone intermediate. researchgate.netnih.govresearchgate.net

Following this initial hydroxylation, the C-C bond between the phenolic ring and the alkyl group is cleaved. asm.org This cleavage results in the detachment of the alkyl substituent as a nonanol. nih.gov Isotope labeling studies have demonstrated that the oxygen atom incorporated into the resulting alcohol metabolite originates from water, not from the initial ipso-hydroxy group. nih.govresearchgate.net The other product of this reaction is hydroquinone (B1673460), which serves as the ring-cleavage intermediate that the bacteria can then utilize as a source of carbon and energy. researchgate.netnih.govasm.org This ipso-substitution pathway is a key mechanism enabling bacteria like Sphingobium xenophagum Bayram to metabolize persistent α-quaternary nonylphenol isomers. researchgate.netnih.gov

Microbial Degradation by Bacterial Consortia and Isolates

Metabolic Pathways of Bacterial Biotransformation

Alkyl Chain Oxidation

A primary route for the aerobic biodegradation of this compound involves the oxidation of its long alkyl chain. This process is a common strategy employed by various microorganisms to break down alkylphenols. Fungal species, in particular, have been shown to initiate the degradation of nonylphenols through the hydroxylation of the nonyl chain. oup.com This initial enzymatic attack is often followed by further oxidation of the resulting alcohol into keto or aldehyde functional groups. oup.com

Subsequent oxidation steps lead to the formation of carboxylic acid derivatives, effectively shortening the alkyl chain. oup.com For instance, the yeast Candida maltosa, isolated from industrial wastewater sludge, has demonstrated the ability to utilize 4-(1-nonyl)phenol as its sole source of carbon and energy. nih.gov A key metabolite identified in this process was 4-acetylphenol, indicating a microbial attack on the alkyl chain. nih.gov This pathway represents a significant mechanism for the detoxification and mineralization of the compound in the environment.

Aromatic Ring Hydroxylation and Cleavage Pathways

The degradation of the aromatic core of this compound is a critical step in its complete mineralization. A key mechanism initiated by certain bacteria is ipso-hydroxylation, where the carbon atom of the phenol ring that is bonded to the nonyl group is hydroxylated. researchgate.netasm.org The bacterium Sphingobium xenophagum Bayram, for example, degrades α-quaternary nonylphenols by initially hydroxylating the ipso-position to form a 4-alkyl-4-hydroxy-cyclohexa-2,5-dienone intermediate. researchgate.netasm.org

This unstable intermediate then dissociates, releasing the nonyl substituent as a cation. asm.orgasm.org This alkyl cation preferentially reacts with a water molecule to form the corresponding nonanol and hydroquinone. asm.orgasm.org The hydroquinone then serves as the ring cleavage intermediate, undergoing further enzymatic degradation. asm.org This ipso-substitution pathway is a novel mechanism that allows bacteria to detach the branched alkyl chain and utilize the aromatic portion as a source of carbon and energy. researchgate.net The entire process overcomes the significant resonance stabilization of the benzene (B151609) ring, which is a major hurdle in the degradation of aromatic compounds. psu.edu

The mechanism of aromatic hydroxylation can be complex. Studies on related enzymes like toluene (B28343) 4-monooxygenase suggest that the reaction may proceed through transient epoxide intermediates, which are then opened in a highly specific manner by the enzyme's active site. nih.gov

Ortho-Position Nitrification

While microbial nitrification classically refers to the oxidation of ammonia, the transformation of phenolic compounds can include the introduction of a nitro group (–NO₂) onto the aromatic ring, a process known as nitration. Nitrated nonylphenols, such as 2-nitro-nonylphenols (NNPs), have been identified as metabolites of nonylphenols in the environment. researchgate.net The formation of these compounds can occur in environments where both nonylphenols and nitrifying conditions are present, such as in certain wastewater treatment processes. researchgate.net

The synthesis of p-nitro-o-cresol from o-cresol is a known chemical process, indicating the susceptibility of the cresol ring to nitration. google.com The degradation and transformation of these nitrated metabolites are isomer-specific and have been studied in nitrifying activated sludge. researchgate.net

Algal and Cyanobacterial Bioremediation

Microalgae and cyanobacteria (blue-green algae) are increasingly recognized for their potential in the bioremediation of organic pollutants, a process termed phycoremediation. mdpi.comnih.gov These photosynthetic microorganisms can effectively remove and degrade phenolic compounds from contaminated water. nih.govnih.gov Their ability to grow in diverse and sometimes harsh environments makes them suitable candidates for treating industrial effluents. frontiersin.orgacademicjournals.org

Several species have demonstrated a high capacity for nonylphenol removal. A study involving three green algae (Scenedesmus quadricauda, Chlorella vulgaris, and Ankistrodesmus acicularis) and one cyanobacterium (Chroococcus minutus) showed rapid and efficient removal of nonylphenol from cultures. nih.gov The primary mechanism for removal was found to be algal degradation rather than simple bioaccumulation. nih.gov Chlorella vulgaris showed the highest biodegradation percentage, converting nearly 69% of the nonylphenol within 120 hours. nih.gov

The bioremediation process by algae and cyanobacteria involves the excretion of enzymes that can break down toxic compounds into simpler, non-toxic substances. mdpi.com Furthermore, these organisms can utilize pollutants as a carbon source for their growth, incorporating the contaminants into their biomass. mdpi.comnih.gov

Data on Nonylphenol Biodegradation by Microalgae

The table below summarizes the efficiency of different microalgal species in removing and biodegrading nonylphenol (NP) over a 120-hour period.

| Algal Species | Type | NP Removal Rate (%) | NP Biodegradation (%) |

| Ankistrodesmus acicularis | Green Alga | 83.77 | 65.63 |

| Chlorella vulgaris | Green Alga | 80.80 | 68.80 |

| Scenedesmus quadricauda | Green Alga | 70.96 | 63.10 |

| Chroococcus minutus | Cyanobacterium | 64.26 | 34.91 |

| Data sourced from a study on the removal and biodegradation of nonylphenol by four freshwater microalgae. nih.gov |

Microalgal/Cyanobacterial Consortia for Removal

The synergistic action within microalgal and cyanobacterial consortia has demonstrated significant potential for the effective removal of nonylphenols (NPs) from aquatic environments. These consortia often exhibit higher degradation efficiencies than individual microbial strains. x-mol.net

A consortium of the cyanobacterium Arthrospira maxima and the microalga Chlorella vulgaris was found to reduce 4-Nonylphenol (4-NP) concentrations in water by up to 96% within the initial 48 hours of cultivation. tec.mxresearchgate.net The IC50 value (the concentration causing 50% inhibition of growth) for the consortium was 9.29 mg/L, a value noted to be higher than that reported for individual microalgae or cyanobacteria strains, indicating a greater resistance to the compound's toxicity when cultured together. tec.mxresearchgate.net

Similarly, studies on various microalgae-bacterial consortia have highlighted their enhanced degradation capabilities. x-mol.net A consortium of Chlorella vulgaris and its associated bacterium Pseudomonas sp. (designated C-XQ) achieved a removal rate of over 94% for NP within seven days. x-mol.net The degradation kinetics for these consortia were found to follow a first-order model, with the C-XQ consortium showing the highest degradation rate constant. x-mol.net These findings underscore that the interaction between microalgae and bacteria is not merely additive but a complex synergistic relationship that enhances bioremediation. x-mol.net Genera such as Chlorella, Spirulina, and Scenedesmus are frequently noted for their roles in the phycoremediation of phenolic compounds. nih.gov

| Consortium | Component Organisms | Degradation Rate Constant (d⁻¹) | Removal Efficiency | Timeframe | Reference |

|---|---|---|---|---|---|

| C-XQ | Chlorella vulgaris & Pseudomonas sp. XQ-3 | 0.3960 | >94% | 7 days | x-mol.net |

| S-SW | Scenedesmus quadricauda & Pseudomonas sp. SW-1 | 0.3506 | - | - | x-mol.net |

| - | Arthrospira maxima & Chlorella vulgaris | - | Up to 96% | 48 hours | tec.mxresearchgate.net |

| A-ZL | Ankistrodesmus acicularis & Pseudomonas sp. ZL-2 | 0.1968 | - | - | x-mol.net |

| S-EB | Scenedesmus quadricauda & Cupriavidus sp. EB-4 | 0.1776 | - | - | x-mol.net |

Metabolic Enhancers and Biotransformation Products (e.g., Glucose)

The introduction of metabolic enhancers, such as glucose, can significantly promote the detoxification and biotransformation of nonylphenols by microalgae. mdpi.comresearchgate.net Glucose acts as a biostimulant, enhancing the co-metabolism of the pollutant. mdpi.com In studies with Chlorella pyrenoidosa, the addition of glucose was shown to restore algal biomass, mitigate cellular damage caused by nonylphenol, and stimulate normal physiological activities. mdpi.comresearchgate.net It also boosts algal metabolism and promotes the secretion of extracellular polymeric substances (EPS), which can serve as a protective mechanism against the toxicity of nonylphenol. mdpi.com Different carbon substrates can activate various metabolic pathways to generate necessary cofactors like NADH and NADPH, which are essential for many biotransformation reactions. preprints.org

The biotransformation of this compound by microbial consortia leads to the formation of several intermediate metabolites. In the degradation process by the Arthrospira maxima and Chlorella vulgaris consortium, four primary metabolites were identified. tec.mxresearchgate.net These products indicate that the transformation involves hydroxylation and modification of the compound's ring structure.

Identified Biotransformation Products:

4-(1-methyl-octyl)-4-hydroxy-cyclohex-2-enone

4-nonyl-4-hydroxy-ciclohexa-2,5-dienone

4-nonyl-4-hydroxy-ciclohex-2-enone

4-nonyl-(1-methyl,6,8-metoxy)-hydroxybenzene tec.mxresearchgate.net

In other organisms, such as trout, biotransformation also occurs, with the primary metabolites being glucuronide conjugates of the parent compound and its hydroxylated forms. researchgate.net

Enzymatic Contributions to Degradation

The breakdown of this compound is catalyzed by a range of specific enzymes produced by various microorganisms. These enzymes initiate the degradation process by attacking the stable structure of the phenolic compound.

Monooxygenases and Hydroxylases

Monooxygenase enzymes are crucial in the initial steps of nonylphenol degradation. asm.orgresearchgate.net In bacteria like Sphingomonas sp. strain TTNP3, a monooxygenase initiates the degradation of nonylphenol via a mechanism known as type II ipso substitution. asm.org This process involves a hydroxylation at the C-4 position of the phenol ring, leading to the cleavage of the C-C bond between the phenolic moiety and the alkyl group. asm.org This monooxygenase activity is dependent on cofactors such as NADPH and flavin adenine (B156593) dinucleotide (FAD). asm.org The degradation of related compounds like p-cresol is also initiated by monooxygenases, which oxidize it to 4-methylcatechol. jmb.or.kr

Fungal degradation pathways also involve hydroxylation. Aquatic fungi have been observed to perform intracellular hydroxylation on the nonyl side chains of individual nonylphenol isomers. nih.gov This process, along with the subsequent shortening of the branched alkyl chains, contributes to the breakdown of the molecule, with 4-hydroxybenzoic acid identified as one of the breakdown products. nih.gov Alkane hydroxylases are a broad class of monooxygenases known for their role in initiating the biodegradation of various hydrocarbons. core.ac.uk

Dehydrogenases and Laccases

Laccases, a type of multicopper oxidase enzyme, are significantly involved in the degradation of phenolic compounds, including nonylphenols. nih.govnih.gov These enzymes, often secreted by fungi, can oxidize a wide range of phenolic and non-phenolic substances. mdpi.com In the aquatic fungus Thielavia sp HJ22, the degradation of nonylphenol was observed to increase concurrently with the production of laccase. researchgate.net

The mechanism of laccase-catalyzed transformation of nonylphenol often involves oxidative coupling, which leads to the formation of products with higher molecular masses than the original compound. nih.gov While the redox potential of laccases is generally lower than other ligninolytic enzymes, their activity can degrade a variety of pollutants, including endocrine-disrupting compounds. mdpi.com Dehydrogenases also contribute to bioremediation; for instance, cellobiose (B7769950) dehydrogenase, produced by white-rot fungi, can generate reactive oxygen species that aid in the breakdown of pollutants. mdpi.com The degradation of pentachlorophenol (B1679276) by Bacillus megaterium has also been shown to involve dehydrogenase activity. amu.edu.pl

Cytochrome P450 Monooxygenases

Cytochrome P450 (CYP450) monooxygenases represent a superfamily of heme-containing enzymes that play a critical role in the metabolism of xenobiotics. wikipedia.org Their involvement in the degradation of nonylphenol has been confirmed in several fungal species. lodz.plnih.gov

The white-rot fungus Phanerochaete chrysosporium extensively degrades nonylphenol, and this activity is significantly inhibited by P450 inhibitors, providing direct evidence for the essential role of these enzymes. nih.gov A genome-wide analysis of this fungus revealed that exposure to nonylphenol induces the expression of multiple P450 genes, with some showing extraordinarily high levels of induction (up to 195-fold). nih.gov

Advanced Analytical Methodologies for 4 Nonyl O Cresol Research

Chromatographic Techniques for Trace Analysis

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For compounds like 4-Nonyl-o-cresol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed methods, offering the high resolution and sensitivity required for trace-level detection in various matrices. khanacademy.orgyoutube.com

High-Performance Liquid Chromatography (HPLC) Systems

HPLC is a premier technique for the analysis of alkylphenols due to its versatility and high efficiency in separating non-volatile or thermally sensitive compounds. scielo.br Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the standard approach for these analytes. osha.gov

Fluorescence detection is a highly sensitive and selective technique for phenolic compounds that possess native fluorescence. For the analysis of 4-Nonylphenol (B119669), which is structurally analogous to this compound, HPLC-FLD provides excellent detection limits. scielo.brnih.gov Optimized methods utilize specific excitation (λex) and emission (λem) wavelengths to maximize the signal-to-noise ratio.

Research on 4-NP has identified optimal wavelength pairs for detection. For instance, excitation wavelengths around 225 nm and emission wavelengths at 305 nm have been successfully used. scielo.brresearchgate.net Another study established an HPLC-FLD method using an excitation wavelength of 220 nm and an emission wavelength of 315 nm. scielo.br These parameters provide a strong basis for developing a sensitive detection method for this compound.

Table 1: HPLC-FLD Parameters for 4-Nonylphenol Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | C8 | Zorbax Eclipse XDB C8 |

| Mobile Phase | Acetonitrile (B52724)/Water (90:10, v/v) | Acetonitrile/Water (65:35, v/v) |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Temperature | 40°C | 40°C |

| Excitation Wavelength (λex) | 225 nm | 220 nm |

| Emission Wavelength (λem) | 305 nm | 315 nm |

| Reference | scielo.brresearchgate.net | scielo.br |

Ultraviolet (UV) detection is a more universal detection method for HPLC and is commonly used for phenolic compounds. The analysis of cresol (B1669610) isomers is often performed using reverse-phase HPLC with UV detection. osha.gov A wavelength of 218 nm has been shown to be effective as the various cresol isomers exhibit a similar response at this wavelength. osha.gov Another study on cresol isomers noted absorption maxima at 280 nm for o-cresol (B1677501), and 272 nm and 278 nm for m- and p-cresol (B1678582), respectively. chemijournal.com For 4-Nonylphenol, UV detection has also been applied, although it is generally less sensitive than fluorescence detection. scielo.brosha.gov The selection of the optimal wavelength is critical and is determined by the UV absorbance spectrum of the target analyte, this compound.

The successful separation and quantification of this compound depend on the careful optimization of several key chromatographic parameters.

Stationary Phase: The choice of the column's stationary phase is critical. For alkylphenols like 4-NP, both C8 and C18 reverse-phase columns are commonly used. scielo.br C8 columns have been shown to provide good retention and separation, sometimes with the benefit of shorter run times compared to C18 columns under similar conditions. scielo.br

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile and water. scielo.br The ratio of these solvents determines the elution strength. For 4-NP, a high concentration of acetonitrile (e.g., 90:10 acetonitrile/water) can lead to short analysis times. scielo.brresearchgate.net Adjusting this ratio is a key tool for optimizing the separation of isomers and resolving the target analyte from matrix interferences.

Temperature: Column temperature affects both the viscosity of the mobile phase and the mass transfer kinetics. Increasing the temperature, for example to 40°C, can reduce backpressure and sharpen peaks, leading to better resolution and faster analysis. scielo.brresearchgate.net

Flow Rate: The mobile phase flow rate impacts analysis time, resolution, and pressure. A flow rate of around 0.8 to 1.0 mL/min is common for these types of analyses, providing a good balance between speed and separation efficiency. scielo.brnih.gov

Table 2: Summary of Optimized HPLC Parameters for Related Compounds

| Parameter | Typical Range/Value | Effect of Optimization |

|---|---|---|

| Stationary Phase | C8 or C18 | Affects retention time and selectivity. C8 can offer faster analysis. scielo.br |

| Mobile Phase Composition | Acetonitrile/Water (varying ratios) | Higher acetonitrile percentage reduces retention time. scielo.br |

| Column Temperature | 35°C - 45°C | Higher temperature lowers viscosity, reduces pressure, and can improve peak shape. scielo.br |

| Flow Rate | 0.8 - 1.0 mL/min | Balances analysis time with separation efficiency and system pressure. scielo.br |

| Injection Volume | 10 µL - 100 µL | Larger volumes can increase sensitivity for trace analysis. scielo.br |

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful alternative to HPLC, particularly for volatile or semi-volatile compounds. It often provides superior resolution of isomers. osha.gov For the analysis of phenolic compounds, a derivatization step may be used to improve volatility and chromatographic behavior, though direct analysis is also common. settek.comepa.gov

The Flame Ionization Detector (FID) is a robust and widely used detector for GC that offers excellent sensitivity for organic compounds. It is less sensitive than some other detectors like mass spectrometry but is reliable for quantification. osha.gov NIOSH and OSHA have established methods for cresol analysis using GC-FID. osha.govnih.gov These methods demonstrate that GC-FID is a satisfactory technique for quantifying cresol isomers and, by extension, alkylated cresols. osha.gov While GC-FID is generally less sensitive than HPLC-FLD for phenolic compounds, it provides better resolution of isomers, which can be a significant advantage when analyzing complex technical mixtures. osha.gov

Table 3: GC-FID Conditions for Cresol Isomer Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column Type | Capillary Column (e.g., Stabilwax-DA) | nih.gov |

| Detector | Flame Ionization Detector (FID) | osha.govnih.gov |

| Sample Preparation | Desorption from sorbent tube (e.g., XAD-7) with methanol | osha.govnih.gov |

| Application Note | Provides better resolution of isomers compared to HPLC but may be less sensitive. osha.gov |

Information on “this compound” Analytical Methods Unavailable

Following a comprehensive search for advanced analytical methodologies related to the chemical compound “this compound,” it has been determined that there is no specific, readily available scientific literature matching the detailed outline provided in the user's request.

The search results consistently yielded information on two related but distinct groups of compounds:

4-Nonylphenol (4-NP) : A widely studied compound for which extensive literature exists on mass spectrometry for metabolite identification, solid-phase extraction (SPE) techniques, solvent minimization, and comprehensive method validation protocols.

Cresol isomers (o-, m-, p-cresol) : A group of methylphenols for which numerous analytical methods and validation data are also available.

The specific compound requested, "this compound" (which would likely be named 4-nonyl-2-methylphenol), does not appear in the scientific articles covering the advanced analytical topics specified, such as metabolite identification via mass spectrometry or detailed environmental analysis validation.

While methodologies for 4-Nonylphenol align closely with the requested subtopics, the strict instruction to focus solely on "this compound" prevents the substitution of data from this different compound. Generating an article by combining data from "nonylphenol" and "o-cresol" would be scientifically inaccurate.

Therefore, due to the absence of specific research data for "this compound" in the searched literature, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Method Validation and Quality Assurance in Environmental Analysis

Accuracy, Precision, and Robustness Evaluation

The validation of an analytical method is crucial to ensure its suitability for the intended purpose, providing confidence in the reliability of the generated data. For this compound, this involves a rigorous evaluation of accuracy, precision, and robustness. These parameters collectively demonstrate that the method is dependable under the varied conditions of routine analysis.

Accuracy

The accuracy of an analytical method denotes the closeness of the test results to the true or accepted reference value. It is typically assessed through recovery studies, where a known quantity of pure this compound is added (spiked) into a sample matrix that is known to contain no analyte. The sample is then analyzed, and the percentage of the spiked analyte that is detected (the recovery) is calculated. For methods analyzing similar phenolic compounds, accuracy is often evaluated at multiple concentration levels covering the expected range of the method. researchgate.netanalchemres.org

Acceptance Criteria: Generally, mean recovery values between 98% and 102% are considered excellent, while a broader range, such as 90% to 110% or even 80% to 120%, may be acceptable depending on the complexity of the sample matrix and the trace levels of the analyte. scielo.br

Table 1: Illustrative Accuracy Data for a Validated HPLC Method for this compound

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Low (80%) | 80.0 | 79.6 | 99.5 |

| Medium (100%) | 100.0 | 101.2 | 101.2 |

| High (120%) | 120.0 | 118.6 | 98.8 |

Precision

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day Precision): This assesses the precision under the same operating conditions over a short interval. It involves multiple measurements of the same sample on the same day, by the same analyst, and on the same instrument. scielo.br

Intermediate Precision (Inter-day Precision): This evaluates the variations within the same laboratory, but with different analysts, on different days, or with different equipment. nih.gov

Acceptance Criteria: For trace analysis of compounds like this compound, an RSD of less than 2% is often considered very good, with values up to 5% being acceptable for repeatability and slightly higher for intermediate precision. nih.govresearchgate.net

Table 2: Example of Precision Results for this compound Analysis

| Precision Level | Number of Replicates (n) | Mean Concentration (µg/mL) | Standard Deviation (SD) | Relative Standard Deviation (RSD %) |

| Repeatability (Day 1) | 6 | 100.3 | 0.58 | 0.58% |

| Intermediate Precision (Day 2) | 6 | 99.8 | 0.85 | 0.85% |

| Intermediate Precision (Day 3) | 6 | 100.7 | 0.79 | 0.78% |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. analchemres.org This evaluation provides an indication of its reliability during normal usage. For chromatographic methods used to analyze this compound, common parameters to vary include:

The pH of the mobile phase.

The composition of the mobile phase (e.g., percentage of organic solvent). analchemres.org

Column temperature. analchemres.org

Flow rate. researchgate.net

The effect of these variations on analytical results, such as peak retention time and area, is studied. A method is considered robust if the RSD of the results remains within acceptable limits despite these small changes. analchemres.org

Table 3: Robustness Evaluation for a this compound HPLC Method

| Parameter Varied | Variation | Resulting RSD (%) for Peak Area |

| Mobile Phase pH | ± 0.2 units | < 1.5% |

| Acetonitrile Content | ± 2% | < 2.0% |

| Column Temperature | ± 2 °C | < 1.8% |

| Flow Rate | ± 0.1 mL/min | < 1.9% |

Spectroscopic and Other Complementary Analytical Approaches

The analysis and characterization of this compound rely on a variety of advanced analytical techniques. While chromatography is central to its quantification, spectroscopic methods are indispensable for structural confirmation, identification, and providing complementary data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound. It is most frequently used as a detector coupled with a chromatographic separation technique. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard method for the analysis of volatile and semi-volatile compounds like this compound. After separation on the GC column, the compound is fragmented into a unique mass spectrum (fingerprint), allowing for highly confident identification and quantification. nih.govcdc.gov Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits. cdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when analyzing complex matrices, LC-MS is preferred. It provides both separation and mass analysis, with various ionization techniques available. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound, confirming the positions of the nonyl and methyl groups on the phenol (B47542) ring. nih.govchemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum would show characteristic absorption bands for the hydroxyl (-OH) group, aromatic C-H bonds, and alkyl C-H bonds. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrophotometer can be used for the quantification of this compound, as the phenol ring absorbs light in the UV region. While its selectivity is lower than chromatographic methods, it can be effective for simpler sample matrices or as a detector for HPLC. nih.gov Derivatization is sometimes employed to shift the absorbance to a more convenient wavelength and increase sensitivity. nih.gov

Fluorescence Spectroscopy

Phenolic compounds, including this compound, are often naturally fluorescent. This property can be exploited for highly sensitive detection. researchgate.net Fluorescence detectors are commonly coupled with HPLC systems, offering significantly lower detection limits compared to UV-Vis detectors. researchgate.net Three-dimensional fluorescence spectroscopy can also be used to create an excitation-emission matrix (EEM), which provides a unique spectral fingerprint for the compound. researchgate.net

Table 4: Summary of Spectroscopic Techniques for this compound Analysis

| Technique | Principle | Primary Application |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Structural elucidation, molecular weight determination, highly sensitive quantification (especially with GC/LC). |

| Nuclear Magnetic Resonance (NMR) | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Definitive structural confirmation, determination of molecular connectivity. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups. |

| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules. | Quantification, detection for HPLC. |

| Fluorescence Spectroscopy | Measures the emission of light from a molecule after it absorbs light. | Highly sensitive quantification, detection for HPLC. |

Environmental Modeling of 4 Nonyl O Cresol Fate and Transport

Multimedia Fugacity Models (Level II, Level III)

Multimedia fugacity models are widely used to predict the distribution of organic chemicals in the environment. wikipedia.org The concept of fugacity, which represents a chemical's "escaping tendency," is used to describe partitioning between environmental compartments such as air, water, soil, and sediment. wikipedia.orgenvchemgroup.com These models are categorized into different levels of complexity. ulisboa.pt

The application of these models to substituted phenols allows for a systematic evaluation of their environmental behavior, identifying the primary compartments of accumulation and the most significant loss mechanisms. envchemgroup.comtaylorfrancis.com

Table 1: Comparison of Level II and Level III Fugacity Models

| Characteristic | Level II Model | Level III Model |

|---|---|---|

| System State | Steady-state | Steady-state |

| Equilibrium | Equilibrium between all compartments | Equilibrium within, but not between, compartments |

| Fugacity | Single value for the entire system | Different value for each compartment |

| Transport | Not explicitly modeled (assumed instantaneous) | Calculated based on intermedia transport rates |

| Data Needs | Chemical properties, degradation rates, advection rates | Chemical properties, degradation rates, advection rates, intermedia mass transfer coefficients |

Water Quality Analysis Simulation Program (WASP) Integration

The Water Quality Analysis Simulation Program (WASP) is a dynamic compartment-modeling framework used for aquatic systems, including the water column and underlying sediment. vliz.be It is a versatile tool that can be applied to one, two, or three-dimensional systems and can simulate a variety of pollutant types, including organic chemicals. vliz.be For a compound like 4-Nonyl-o-cresol, WASP can be used to interpret and predict water quality responses to its release into rivers, lakes, or estuaries.

Integration of this compound into the WASP model would involve defining it as a toxic organic substance. The model would then simulate its transport and transformation through processes such as:

Advection and Dispersion: The movement of the chemical with the flow of water and its spreading due to turbulence.

Sorption: The partitioning of the compound between the dissolved phase in water and being attached to suspended particulate matter.

Degradation: The breakdown of the chemical through processes like biodegradation and photolysis.

Volatilization: The transfer of the chemical from the water surface to the atmosphere.

WASP can be linked with hydrodynamic and sediment transport models, which provide the necessary information on water flows, velocities, depths, and sediment fluxes to accurately simulate the movement of this compound within the aquatic environment. vliz.be

Simulation of Adsorption-Desorption Dynamics in Environmental Compartments

The fate and transport of this compound are significantly influenced by its tendency to adsorb to solid phases like soil and sediment. This is due to its hydrophobic nature, a characteristic common to alkylphenols. nih.gov Simulating these adsorption-desorption dynamics is critical for accurately predicting the compound's mobility and bioavailability.

Studies on the closely related 4-nonylphenol (B119669) (NP) show that its sorption in soils and sediments is strongly correlated with the organic carbon content of the solid matrix. nih.gov Kinetic studies indicate that sorption equilibrium can be reached within hours. nih.gov The process is often modeled using isotherms, such as the Linear and Freundlich models, which describe the relationship between the concentration of the chemical in solution and the amount adsorbed to the solid phase at equilibrium. mdpi.com

Desorption, the release of the compound from the solid phase back into the water, is also a key process. For nonylphenol, desorption can exhibit hysteresis, meaning it is not simply the reverse of adsorption. nih.gov This process is often characterized by different fractions: a rapid fraction, a slow fraction, and a resistant fraction that is not easily released. rsc.org Models like the modified two-domain model can be used to describe these complex desorption kinetics. nih.gov These simulations are crucial for understanding the long-term release potential of this compound from contaminated sediments and soils. rsc.orgnih.gov

Prediction of Environmental Concentrations and Distribution under Various Scenarios

Environmental fate models, such as fugacity models and WASP, are used to predict environmental concentrations (PECs) of chemicals like this compound under different emission scenarios. researchgate.netnih.gov By inputting data on the amount of chemical released, the location of the release (e.g., into air, water, or soil), and the properties of the receiving environment, these models can estimate the resulting concentrations in various media.

For instance, a fate model was used to investigate the behavior of nonylphenol ethoxylates and their metabolite nonylphenol in the Scheldt and Rhine estuaries. vliz.be The model successfully predicted decreasing concentration gradients downstream, which were influenced by biodegradation and advection. vliz.be The model also estimated concentrations in suspended particulate matter and sediment that were in the same order of magnitude as measured field data. vliz.be

Such models can be used to explore "what-if" scenarios, such as:

The impact of increased or decreased industrial emissions.

The effect of different wastewater treatment levels on concentrations in receiving waters.

The long-term accumulation in sediments.

The potential for atmospheric transport to remote regions.

These predictions are a cornerstone of environmental risk assessment, as the PECs can be compared to toxicological thresholds to determine the potential risk to ecosystems. cityu.edu.hk

Table 2: Reported Environmental Concentrations of Nonylphenol (A Related Compound)

| Environmental Compartment | Concentration Range | Location/Reference |

|---|---|---|

| River Water | Up to 4.1 µg/L | General review nih.gov |

| River/Estuary Sediment | Up to 1 mg/kg | General review nih.gov |

| Dissolved Phase (Rhine/Scheldt Estuaries) | Up to 960 ng/L | Jonkers et al., 2005 vliz.be |

| Surface Sediments (Rhine/Scheldt Estuaries) | Up to 1100 ng/g dry weight | Jonkers et al., 2005 vliz.be |

| Atmosphere (Gas Phase) | 0.13 to 81 ng/m³ | Hudson River Estuary usgs.gov |

Note: These concentrations are for nonylphenol, a structurally similar compound, and serve as an example of the types of data used for model validation and the predictions generated by fate models.

Coupling of Degradation Kinetics with Transport Models

To enhance the accuracy of environmental fate predictions, it is essential to couple degradation kinetics with transport models. researchgate.net For substituted phenols and cresols, biodegradation is a key removal process, but its rate can be complex, often depending on the concentration of the substrate and the presence of other chemicals. aidic.it

Kinetic models, such as the Haldane model, are often used to describe the biodegradation of phenolic compounds, which can be inhibited at high concentrations. aidic.it When multiple phenols are present, their degradation can be affected by complex interactions, including mutual inhibition. researchgate.netaidic.it

By incorporating these experimentally derived kinetic parameters into larger transport models (like Level III fugacity models or WASP), a more dynamic and realistic simulation of the chemical's fate can be achieved. For example, a fate model for nonylphenol in an estuary incorporated a biodegradation scheme with rates adjusted to fit calculated concentration profiles with actual field data. vliz.be This coupling allows the model to account for both the movement of this compound through the environment and its simultaneous removal by degradation processes, leading to more reliable predictions of its persistence and concentration in different environmental compartments.

Ecological Implications and Mechanistic Research on 4 Nonyl O Cresol Effects

Endocrine Disruption Mechanisms in Aquatic and Terrestrial Organisms

Alkylphenols, as a class of compounds, are well-documented for their ability to interfere with the endocrine systems of various organisms. This disruption can lead to a cascade of adverse effects on growth, development, reproduction, and homeostasis.

The primary mechanism by which nonylphenols, and likely 4-Nonyl-o-cresol, exert their endocrine-disrupting effects is through mimicking the natural hormone 17β-estradiol. nih.gov Due to structural similarities, these compounds can bind to estrogen receptors in organisms, initiating a cellular response similar to that of the endogenous hormone. nih.govwikipedia.org This estrogenic activity, although generally weaker than that of estradiol, can be significant due to the persistence and bioaccumulation of these compounds in the environment. nih.govwikipedia.org

The estrogenic effects of nonylphenol isomers have been shown to vary depending on the specific structure of the alkyl chain. nih.gov For instance, certain branched-chain isomers of 4-nonylphenol (B119669) exhibit higher estrogenic potency than linear isomers. mdpi.com This suggests that the specific arrangement of the nonyl and methyl groups on the phenol (B47542) ring of this compound would influence its binding affinity to estrogen receptors and, consequently, its endocrine-disrupting potential.

The estrogenic activity of alkylphenols can lead to significant alterations in the reproductive physiology and development of wildlife, particularly in aquatic ecosystems. aku.edu.tr Exposure to these compounds has been linked to the feminization of male fish, characterized by the development of female reproductive tissues, such as the presence of vitellogenin (an egg yolk precursor protein) in males. wikipedia.org

Furthermore, endocrine disruption by alkylphenols can lead to reduced fertility, developmental abnormalities, and skewed sex ratios in fish and other aquatic organisms. nih.govresearchgate.net These effects can have profound consequences for the population dynamics and long-term survival of affected species. While direct studies on this compound are lacking, its structural similarity to other estrogenic nonylphenols suggests a potential to cause similar reproductive and developmental issues in wildlife.

Comparative Ecotoxicological Studies of Alkylphenol Isomers

The toxicity and ecological impact of alkylphenols are not uniform across all isomers. Research has demonstrated that the specific chemical structure of each isomer plays a crucial role in its biological activity and environmental fate. wayne.edunih.gov Technical mixtures of nonylphenol, which are complex combinations of numerous isomers, can have different toxicological profiles than individual isomers. wayne.edu

Studies comparing different nonylphenol isomers have revealed significant variations in their estrogenicity and biodegradability. wayne.edunih.gov For example, some branched isomers of nonylphenol are more estrogenic and resistant to degradation than their linear counterparts. wayne.edu This highlights the importance of isomer-specific analysis when assessing the environmental risk of these compounds.

The table below illustrates the concept of varying estrogenic potency among different nonylphenol isomers, based on available research for compounds structurally related to this compound.

| Isomer | Relative Estrogenic Potency (Compared to 17β-estradiol) | Reference |

| 4-n-Nonylphenol | Weak | researchgate.net |

| Branched 4-Nonylphenol Isomer (p353-NP) | Higher than other tested isomers | researchgate.net |

| Branched 4-Nonylphenol Isomer (p363-NP) | Lower than p353-NP | nih.gov |

Long-Term Ecological Impact Assessment and Risk Prioritization

The persistence, bioaccumulative potential, and endocrine-disrupting properties of alkylphenols raise significant concerns about their long-term ecological impact. service.gov.uk These compounds can accumulate in sediments and biota, leading to chronic exposure for organisms within the food web. nih.gov

Risk assessment and prioritization of alkylphenols often consider their potential to cause adverse effects at environmentally relevant concentrations. Due to their widespread use and detection in various environmental compartments, nonylphenols are considered priority substances for monitoring and regulation in many regions. nih.gov The long-term ecological risks associated with these compounds include potential impacts on biodiversity, ecosystem health, and the sustainability of wildlife populations. mdpi.com

Given that this compound is classified as a potential endocrine-disrupting compound and is very toxic to aquatic life with long-lasting effects, a thorough assessment of its long-term ecological impact is warranted. nih.gov However, a comprehensive risk prioritization for this specific isomer is challenging without more targeted research on its environmental fate, bioaccumulation, and chronic toxicity.

Future Research Directions and Remediation Strategies

Development of Novel Bioremediation Technologies for Contaminated Media

The development of novel bioremediation technologies offers a promising and environmentally sustainable approach to address contamination by 4-nonyl-o-cresol and other nonylphenol (NP) isomers. dndbiotech.it Bioremediation leverages the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down or transform harmful chemicals into less toxic or non-toxic substances. epa.govepa.gov This approach is often more cost-effective and can be applied in situ, directly within the contaminated soil or water, minimizing disruption to the ecosystem. epa.gov

A key strategy in advancing bioremediation is the isolation and characterization of novel microbial strains with a high capacity for degrading NPs. csic.escsic.es Research has successfully identified several bacterial strains, including those from the genera Sphingobium and Bacillus, capable of degrading various NP isomers. csic.esresearchgate.net For instance, Sphingobium xenophagum Bayram has been shown to effectively degrade a technical mixture of nonylphenol, with a noticeable preference for isomers with less bulky α-carbon substitutions. researchgate.netacs.org Similarly, a novel strain, Bacillus safensis CN12, isolated from sewage sludge, demonstrated the ability to degrade 10 mg/L of NP in under seven days. csic.es Fungi, such as Metarhizium robertsii, have also been identified as capable of degrading 4-n-NP through various hydroxylation pathways, leading to its mineralization. nih.gov

Bioaugmentation, the process of introducing specific pollutant-degrading microorganisms to a contaminated site, is a central component of these novel technologies. dndbiotech.it Studies have shown that bioaugmentation can significantly enhance the removal of NPs from contaminated media like sewage sludge. csic.escsic.es However, the success of bioaugmentation can be influenced by the bioavailability of the contaminant. In sludge, for example, a significant portion of NP can be strongly adsorbed to the solid matrix, making it less accessible to microbes. csic.es To overcome this, researchers are exploring the use of agents like hydroxypropyl-β-cyclodextrin (HPBCD) to increase the desorption of NP from sludge, thereby enhancing its availability for microbial degradation. csic.es

Furthermore, the concept of biostimulation, which involves modifying the environment to stimulate the activity of indigenous microorganisms, is also being investigated. epa.govnih.gov This can include the addition of nutrients or metabolic enhancers. For example, the addition of glucose has been shown to promote the detoxification of nonylphenol by Chlorella pyrenoidosa. researchgate.net Integrated approaches that combine bioaugmentation and biostimulation are proving to be highly effective. nih.gov For instance, the combination of adding Bacillus safensis along with glucose and HPBCD resulted in the most significant NP degradation in sewage sludge. csic.es

The table below summarizes key findings from recent bioremediation studies on nonylphenol.

| Microbial Strain/System | Target Contaminant | Key Findings |

| Sphingobium xenophagum Bayram | Technical Nonylphenol Mixture | Degraded isomers with less bulky α-substitutions more efficiently. researchgate.netacs.org |

| Bacillus safensis CN12 | Nonylphenol (NP) | Degraded 10 mg/L of NP in less than 7 days. csic.es |

| Metarhizium robertsii IM 6519 | 4-n-Nonylphenol (4-n-NP) | Capable of mineralization with 36% efficiency through hydroxylation. nih.gov |

| Bioaugmentation with Bacillus safensis & HPBCD | Nonylphenol in Sewage Sludge | HPBCD increased NP bioavailability, enhancing degradation by the introduced bacteria. csic.es |

| Chlorella pyrenoidosa with Glucose | Nonylphenol (NP) | Glucose acted as a metabolic enhancer, promoting detoxification. researchgate.net |

Future research in this area will likely focus on optimizing these integrated systems, exploring new microbial consortia, and scaling up these technologies for field-scale application. Understanding the complex interactions between the introduced microbes, the indigenous microbial community, and the environmental matrix will be crucial for the successful implementation of these novel bioremediation strategies.

Advanced Oxidation Processes for Environmental Detoxification

Advanced Oxidation Processes (AOPs) represent a powerful suite of chemical treatment methods for the detoxification of water and wastewater contaminated with persistent organic pollutants like this compound. researchgate.netresearchgate.net These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can effectively degrade a wide range of refractory organic compounds. mdpi.comkirj.ee AOPs can be a viable alternative or a complementary step to biological treatments, especially for compounds that are resistant to biodegradation. researchgate.net

Several AOPs have been investigated for the degradation of nonylphenols, including:

Ozonation: The use of ozone (O3) can directly oxidize pollutants or decompose to form hydroxyl radicals, particularly at higher pH levels. kirj.eemdpi.com Combining ozonation with granular activated carbon (GAC) has been shown to be a highly efficient method for removing alkylphenols from wastewater. researchgate.net

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H2O2) and an iron catalyst (typically Fe2+) to generate hydroxyl radicals. researchgate.netmdpi.com The process can be enhanced with UV light (photo-Fenton), which promotes the regeneration of Fe2+ and generates additional radicals. researchgate.net

UV/H2O2: This process involves the photolysis of hydrogen peroxide by ultraviolet radiation to produce hydroxyl radicals. kirj.eearizona.edu Mathematical models have been developed to simulate the UV/H2O2 degradation of nonylphenol, accounting for factors like light intensity, pH, and H2O2 concentration. arizona.edu

Heterogeneous Photocatalysis: This technique utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), which upon UV irradiation generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.netnih.gov

Sulfate (B86663) Radical-Based AOPs (SR-AOPs): These processes generate sulfate radicals (SO4•−), which also have high oxidation potential. SR-AOPs have shown promise in treating textile wastewater containing recalcitrant organic pollutants. mdpi.com

The table below provides an overview of different AOPs and their application in degrading phenolic compounds.

| Advanced Oxidation Process (AOP) | Key Features & Mechanisms | Application Notes for Phenolic Compounds |

| Ozonation (O3) | Direct oxidation and/or generation of •OH radicals, especially at high pH. kirj.eemdpi.com | Effective for degrading phenols; combination with GAC enhances removal. researchgate.netnih.gov |

| Fenton (Fe2+/H2O2) | Generates •OH radicals through the reaction of ferrous ions and hydrogen peroxide. researchgate.netmdpi.com | Efficient but typically requires acidic pH and can produce iron sludge. mdpi.com |

| UV/H2O2 | Photolysis of H2O2 by UV light to produce •OH radicals. kirj.eearizona.edu | Successfully used for the destruction of chlorophenols and modeled for nonylphenol. kirj.eearizona.edu |

| Heterogeneous Photocatalysis (e.g., UV/TiO2) | UV activation of a semiconductor catalyst generates •OH radicals on its surface. researchgate.netnih.gov | Effective but can be slower than other AOPs; catalyst immobilization is a key consideration. nih.gov |

| Sulfate Radical AOPs (SR-AOPs) | Generation of sulfate radicals (SO4•−) via activation of persulfate or peroxymonosulfate. mdpi.com | Effective over a wide pH range for degrading recalcitrant organics. mdpi.com |

Future research will continue to focus on developing more efficient and cost-effective AOPs, optimizing integrated treatment systems, and ensuring the complete detoxification of contaminated water sources.

Integrated Monitoring and Modeling Frameworks for Environmental Risk Management

Effective environmental risk management for this compound and other nonylphenols requires integrated frameworks that combine comprehensive monitoring with predictive modeling. who.intdhigroup.com Such frameworks are essential for understanding the sources, fate, and transport of these contaminants in the environment, assessing their potential risks to ecosystems and human health, and evaluating the effectiveness of management strategies. who.intservice.gov.uk

Environmental monitoring is the foundation of any risk management plan. dhigroup.com For nonylphenols, this involves the systematic collection and analysis of samples from various environmental compartments, including water, sediment, soil, and biota. industrialchemicals.gov.auup.pt Given the complexity of nonylphenol mixtures, which can contain hundreds of isomers, advanced analytical techniques are necessary. tandfonline.comwikipedia.org Methods like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOF–MS) are crucial for isomer-specific determination, which is vital because different isomers exhibit varying degrees of toxicity and biodegradability. tandfonline.com

Monitoring data provides the necessary input for environmental models. These models can range from simple mass-balance calculations to complex, dynamic simulations of contaminant behavior in river basins or entire ecosystems. iiasa.ac.at Modeling helps to:

Predict environmental concentrations in areas where monitoring data is scarce.

Identify major sources and pathways of contamination.

Simulate the effects of different management scenarios, such as reductions in emissions or the implementation of new treatment technologies. dhigroup.com

Assess the long-range transport and cumulative effects of pollutants. iiasa.ac.at

An integrated framework, often referred to as a Feedback Environmental Monitoring and Management Plan (EMMP), allows for an adaptive approach to risk management. dhigroup.com In this approach, monitoring results are continuously fed back into the models to refine predictions and update risk assessments. This iterative process enables managers to adjust their strategies in response to changing environmental conditions or new information about the contaminant's behavior. dhigroup.com

The development of such frameworks involves several key components:

Clear Objectives: Defining the specific protection goals, such as maintaining water quality below a predicted no-effect concentration (PNEC). service.gov.uk

Advanced Monitoring Technologies: Utilizing tools that can provide high-frequency, real-time, or isomer-specific data. list.lu

Robust Numerical Models: Employing validated models that can accurately simulate the environmental fate and transport of the contaminants. dhigroup.comiiasa.ac.at

Decision Support Systems: Creating platforms that integrate monitoring data and model outputs into a user-friendly interface to aid managers in making informed decisions. dhigroup.com

The World Health Organization's International Programme on Chemical Safety (IPCS) has promoted the use of integrated risk assessments that consider both human health and ecological effects, using nonylphenol as a case study. who.int This holistic approach is critical for developing comprehensive and effective risk reduction strategies that address all relevant exposure pathways and potential impacts. service.gov.uk

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 4-Nonyl-o-cresol in the laboratory?

Answer:

Synthesis typically involves alkylation of o-cresol with nonyl halides or via Friedel-Crafts alkylation under acidic conditions. Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Confirm substitution patterns (e.g., ortho alkylation via aromatic proton splitting).

- Mass Spectrometry (MS): Validate molecular weight (C16H26O) and fragmentation patterns.

- Chromatography (HPLC/GC): Assess purity and isolate isomers.

- Raman Spectroscopy: Identify vibrational modes (e.g., alkyl chain C-H stretching at ~2800 cm<sup>-1</sup>) .

Experimental Design Note: Always include a control (e.g., unalkylated o-cresol) and replicate syntheses to confirm reproducibility .

Basic: How can researchers quantify this compound in complex mixtures?

Answer:

Use gas chromatography (GC) paired with mass spectrometry (GC-MS) for high sensitivity. For non-volatile matrices, high-performance liquid chromatography (HPLC) with UV detection (λ ~270–280 nm) is effective. Raman spectroscopy offers rapid, non-destructive quantification by targeting unique peaks (e.g., alkyl chain deformation at ~732 cm<sup>-1</sup>) .

Method Validation: Calibrate against certified reference materials (CRMs) and spike recovery tests to ensure accuracy .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Isomer variability: Commercial 4-Nonyl-o-cresol may contain branched/linear alkyl chain isomers with differing bioactivity. Use isomer-specific separation (e.g., chiral HPLC) .

- Impurity interference: Trace m-cresol or chlorinated derivatives (e.g., 4-chloro-3-methylphenol) can skew results. Conduct LC-MS purity checks and report impurity profiles .

- Assay conditions: Standardize cell culture/pH conditions to minimize variability. Perform dose-response curves across multiple models (e.g., bacterial vs. mammalian) .

Advanced: What methodologies are critical for assessing the environmental persistence of this compound?

Answer:

- Biodegradation Studies: Use Pseudomonas spp. (known to metabolize alkylphenols via catechol pathways) and monitor intermediates (e.g., 3-methylcatechol) via LC-MS .

- Adsorption Analysis: Measure soil-water partition coefficients (Kd) using batch equilibrium tests. Correlate with alkyl chain hydrophobicity .

- Isomer Tracking: Deploy GC×GC-MS to distinguish degradation rates of branched vs. linear isomers .

Advanced: How can researchers address matrix interference in detecting this compound in environmental samples?

Answer:

- Sample Cleanup: Use solid-phase extraction (SPE) with C18 cartridges to isolate phenolic compounds.

- Derivatization: Convert 4-Nonyl-o-cresol to pentafluorobenzyl ethers for enhanced GC-MS sensitivity .

- Internal Standards: Spike with deuterated analogs (e.g., d4-4-Nonyl-o-cresol) to correct recovery losses .

Advanced: What experimental strategies validate the metabolic pathways of this compound in microbial systems?

Answer:

- Stable Isotope Probing (SIP): Use <sup>13</sup>C-labeled 4-Nonyl-o-cresol to track incorporation into microbial biomass.